molecular formula C14H15N2NaO9S B1682514 6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester CAS No. 215312-86-0

6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester

Cat. No. B1682514
CAS RN: 215312-86-0
M. Wt: 410.33 g/mol
InChI Key: MIDXXTLMKGZDPV-UHFFFAOYSA-M
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Description

6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester is a heterobifunctional cross-linker that contains N-hydroxysuccinimide (NHS) ester and maleimide groups . This allows covalent conjugation of amine- and sulfhydryl-containing molecules .


Synthesis Analysis

NHS esters react with primary amines at pH 7-9 to form amide bonds, while maleimides react with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds . In aqueous solutions, hydrolytic degradation of the NHS ester is a competing reaction whose rate increases with pH .


Molecular Structure Analysis

The molecular formula of 6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester is C14H15N2NaO9S . Its molecular weight is 410.33 g/mol . The IUPAC name is sodium;1-[6-(2,5-dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate .


Chemical Reactions Analysis

NHS esters react with primary amines at pH 7-9 to form amide bonds, while maleimides react with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds . In aqueous solutions, hydrolytic degradation of the NHS ester is a competing reaction whose rate increases with pH .


Physical And Chemical Properties Analysis

The molecular formula of 6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester is C14H15N2NaO9S . Its molecular weight is 410.33 g/mol . The IUPAC name is sodium;1-[6-(2,5-dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate .

Scientific Research Applications

Drug Delivery Systems

Sulfo-EMCS is used in the creation of drug delivery systems. For instance, it has been used to construct DNA-capped Fe3O4/SiO2 magnetic mesoporous silica (MMS) nanoparticles for potential temperature-controlled drug release and magnetic hyperthermia . The drug release behavior, magnetic heating capacity, in vitro cytotoxicity, and cell uptake of the MMS-based nanocarriers were evaluated .

Synthesis of Maleimide-Activated Carbohydrates

Sulfo-EMCS can be used in the synthesis of maleimide-activated carbohydrates. These carbohydrates can be used for site-specific glycosylation of cysteine-containing peptides and proteins via maleimide-thiol ligation reaction .

Preparation of Enzyme Immunoconjugates

Sulfo-EMCS is useful for the preparation of enzyme immunoconjugates. It is typically coupled initially to molecules containing primary amines by amide bonds buffered at pH 7.5 (6.5-8.5). The second coupling is specific for molecules containing free sulfhydryl by thioether linkage buffered at pH 6.8 (6.5-7.0) .

Preparation of Hapten Carrier Molecule Conjugates

In addition to enzyme immunoconjugates, Sulfo-EMCS is also used in the preparation of hapten carrier molecule conjugates .

Future Directions

The compound has been used in the synthesis of maleimide-activated carbohydrates for site-specific glycosylation of cysteine-containing peptides and proteins via maleimide-thiol ligation reaction . It has also been used in the synthesis of a glucuronide prodrug of doxorubicin bearing a maleimide side chain as an antitumor agent .

properties

IUPAC Name

sodium;1-[6-(2,5-dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O9S.Na/c17-10-5-6-11(18)15(10)7-3-1-2-4-13(20)25-16-12(19)8-9(14(16)21)26(22,23)24;/h5-6,9H,1-4,7-8H2,(H,22,23,24);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDXXTLMKGZDPV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCN2C(=O)C=CC2=O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N2NaO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401051
Record name 6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

215312-86-0
Record name 6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfo-EMCS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Sulfo-EMCS enables protein conjugation through a two-step process. First, its succinimidyl ester group reacts with primary amines (e.g., lysine residues) on a protein, forming a stable amide bond. Second, the maleimide group reacts specifically with sulfhydryl groups (e.g., cysteine residues) on another molecule, forming a stable thioether linkage [, , ]. This method offers several advantages:

    A: In a study focusing on developing new chitosan-based materials for tissue engineering, researchers utilized Sulfo-EMCS to covalently conjugate Bovine Serum Albumin (BSA) to chitosan []. Chitosan was modified to introduce sulfhydryl groups, and BSA was modified with Sulfo-EMCS to introduce maleimide groups. The reaction between these two modified molecules resulted in a stable chitosan-BSA conjugate. This method holds promise for developing advanced biomaterials by incorporating growth factors or cell adhesion molecules onto chitosan.

    A: The length of the linker in Sulfo-EMCS, represented by the 6-carbon chain, can affect the conjugation efficiency and the properties of the resulting conjugate. A longer linker provides greater flexibility and spatial separation between the conjugated molecules, potentially reducing steric hindrance and improving accessibility for subsequent interactions []. Conversely, shorter linkers may be preferred when a more compact conjugate structure is desired.

    ANone: Several techniques can be employed to confirm successful conjugation:

    • SDS-PAGE: Changes in molecular weight after conjugation can be visualized [, ].

    ANone: Despite its advantages, some limitations should be considered:

      A: Research highlighted that the efficiency of DNA immobilization and hybridization on silane films is influenced by the underlying surface properties []. Sulfo-EMCS was used as a crosslinker to attach DNA probes to these surfaces. The study found that a rougher surface, achieved by using a thicker multilayer silane film, allowed for higher DNA immobilization densities and improved hybridization efficiency compared to a smoother monolayer film. This difference is attributed to reduced steric hindrance and tighter packing of DNA double helices on the rougher surface.

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